molecular formula C7H16ClNO2 B145788 Methyl 6-aminohexanoate hydrochloride CAS No. 1926-80-3

Methyl 6-aminohexanoate hydrochloride

Cat. No. B145788
CAS RN: 1926-80-3
M. Wt: 181.66 g/mol
InChI Key: YSLDOTFAFZJPOC-UHFFFAOYSA-N
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Description

“Methyl 6-aminohexanoate hydrochloride”, also known as “Methyl 6-aminocaproate hydrochloride”, is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .


Synthesis Analysis

“Methyl 6-aminohexanoate hydrochloride” is used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .


Molecular Structure Analysis

The molecular formula of “Methyl 6-aminohexanoate hydrochloride” is C7H16ClNO2 . The InChI string is InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H . The Canonical SMILES string is COC(=O)CCCCCN.Cl .


Chemical Reactions Analysis

“Methyl 6-aminohexanoate hydrochloride” is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .


Physical And Chemical Properties Analysis

“Methyl 6-aminohexanoate hydrochloride” is a white powder or crystals . It has a melting point of 117-124 °C . The molecular weight is 181.66 g/mol .

Mechanism of Action

“Methyl 6-aminohexanoate hydrochloride” is used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .

Safety and Hazards

“Methyl 6-aminohexanoate hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . The safety precautions include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing eye protection/face protection, and if swallowed, calling a POISON CENTER/doctor .

properties

IUPAC Name

methyl 6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDOTFAFZJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467594
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminohexanoate hydrochloride

CAS RN

1926-80-3
Record name Methyl 6-aminohexanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminohexanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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